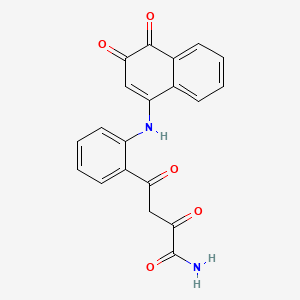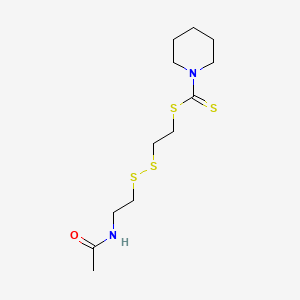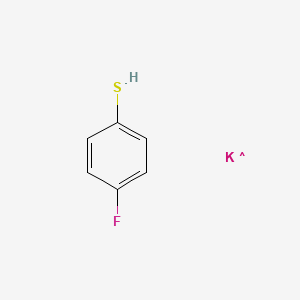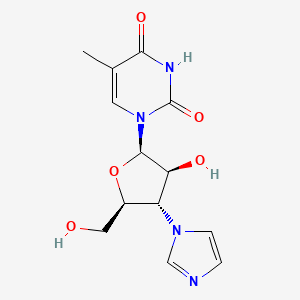
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymine, one of the four nucleobases in the nucleic acid of DNA. This compound is of significant interest in the field of medicinal chemistry due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the glycosylation of thymine with a suitably protected sugar derivative, followed by deprotection and further functionalization to introduce the imidazole moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives.
Scientific Research Applications
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and RNA, and its potential to inhibit viral replication.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of diseases like HIV and certain types of cancer.
Mechanism of Action
The mechanism of action of 1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA or RNA, where it can interfere with the normal function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine: Another nucleoside analog with antiviral properties.
1-(2-Deoxy-2-chloro-beta-D-arabinofuranosyl)thymine: Similar structure but with a chlorine atom instead of an imidazole ring.
Uniqueness
1-(3-Imidazol-1-yl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the imidazole ring, which can enhance its binding affinity to certain enzymes and increase its stability compared to other nucleoside analogs.
Properties
CAS No. |
124355-31-3 |
|---|---|
Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-imidazol-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-7-4-17(13(21)15-11(7)20)12-10(19)9(8(5-18)22-12)16-3-2-14-6-16/h2-4,6,8-10,12,18-19H,5H2,1H3,(H,15,20,21)/t8-,9-,10+,12-/m1/s1 |
InChI Key |
XXRJCZKYYMVQTJ-MWGHHZFTSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N3C=CN=C3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N3C=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)
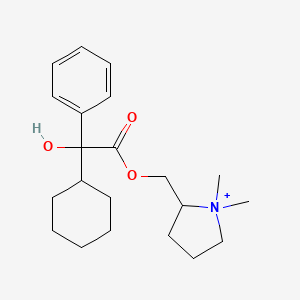
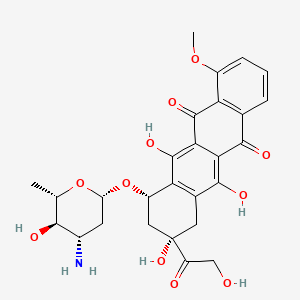

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
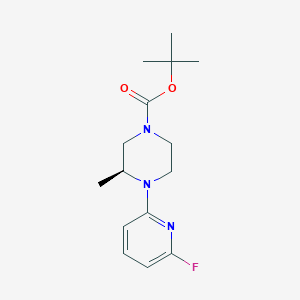
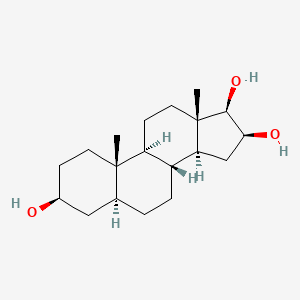
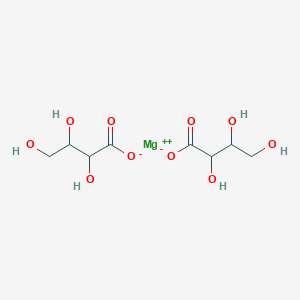
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
